Methyl 2-{5-[3-(pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate
Description
Methyl 2-{5-[3-(pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-(pyrrolidinylsulfonyl)phenyl group. The oxadiazole ring is linked via a sulfur atom to a methyl ester moiety. This structure combines a sulfonamide group (pyrrolidinylsulfonyl) with the oxadiazole-thioacetate framework, which is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties.
Properties
IUPAC Name |
methyl 2-[[5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-22-13(19)10-24-15-17-16-14(23-15)11-5-4-6-12(9-11)25(20,21)18-7-2-3-8-18/h4-6,9H,2-3,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPWUCYZPMBZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{5-[3-(pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate is a compound of interest due to its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and molecular interactions based on various research findings.
Chemical Structure and Properties
- IUPAC Name : Methyl 2-[[5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
- Molecular Formula : C15H17N3O5S2
- Molecular Weight : 383.44 g/mol
- CAS Number : 941244-37-7
The compound features a pyrrolidine ring, a phenyl group, an oxadiazole ring, and a thioacetate group. Its structural complexity contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 µM | Bactericidal |
| Escherichia coli | 0.21 µM | Bactericidal |
| Candida species | Moderate inhibition | Antifungal |
| Micrococcus luteus | Selective action | Gram-positive bacteria |
The compound demonstrated potent inhibitory effects against both Gram-negative and Gram-positive bacteria, with MIC values indicating strong bactericidal properties. Additionally, it showed moderate antifungal activity against Candida species.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results suggest that while the compound exhibits antimicrobial properties, it also possesses significant cytotoxicity.
Table 2: Cytotoxicity Results on Cell Lines
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HaCat (human keratinocytes) | 15.0 | Moderate cytotoxicity |
| Balb/c 3T3 (mouse fibroblasts) | 12.5 | High cytotoxicity |
The IC50 values indicate that the compound has a notable impact on cellular viability, suggesting further investigation into its mechanism of action and potential therapeutic applications.
Molecular docking studies have revealed that this compound interacts with key bacterial enzymes such as DNA gyrase and MurD. These interactions are crucial for its antibacterial activity.
Key Interactions:
- Hydrogen Bonds : The compound forms hydrogen bonds with residues in the active site of DNA gyrase.
- Pi-Pi Stacking : Aromatic interactions stabilize the binding of the compound within the enzyme's active site.
- Binding Energy : The calculated binding energies indicate strong affinity for target enzymes compared to standard antibiotics like ciprofloxacin.
Comparison with Similar Compounds
Core Oxadiazole-Thioacetate Backbone
The target compound shares the 1,3,4-oxadiazole-2-thioacetate backbone with several analogs. Key structural variations arise from substituents on the oxadiazole ring and the functional group attached to the acetate moiety:
Key Observations :
- The pyrrolidinylsulfonyl group in the target compound introduces a sulfonamide moiety, which is absent in other analogs. Sulfonamides are known for enhancing binding affinity to enzymes or receptors .
- Methyl/ethyl esters (target compound and ) are more lipophilic than acetamides () or hydrazides (), influencing membrane permeability and bioavailability.
- Electron-withdrawing groups (e.g., nitro in ) may increase oxidative stability but reduce nucleophilic reactivity compared to the pyrrolidinylsulfonyl group.
Physicochemical and Spectroscopic Properties
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
- Methyl Ester Protons : Resonate at ~3.8 ppm (singlet) for the OCH₃ group in the target compound, similar to ethyl esters in (δ ~1.2–1.4 ppm for CH₃CH₂).
- Aromatic Protons : The 3-(pyrrolidinylsulfonyl)phenyl group in the target compound would show complex splitting due to the sulfonyl substituent, unlike simpler phenyl groups in .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-{5-[3-(pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate, and how can reaction completion be validated?
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of thiosemicarbazides or condensation of hydrazides with carbonyl compounds. For the target compound, a plausible route includes coupling 3-(pyrrolidinylsulfonyl)benzoic acid hydrazide with methyl 2-(chloroacetyl)thioacetate under reflux in a polar aprotic solvent (e.g., DMF). Reaction progress should be monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization . Post-synthesis, recrystallization from methanol or ethanol is recommended to improve purity. Confirmation of structure requires NMR (¹H/¹³C) and HRMS analysis, with particular attention to the oxadiazole ring protons (δ 8.1–8.5 ppm) and sulfonyl group signals (δ 3.2–3.5 ppm for pyrrolidinyl protons) .
Q. How can the purity and stability of this compound be assessed under laboratory storage conditions?
Purity is best determined using reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) at 254 nm. Stability studies should involve accelerated degradation tests under varying conditions:
- Thermal stress : 40–60°C for 14 days.
- Photolytic stress : Exposure to UV light (λ = 320–400 nm).
- Hydrolytic stress : Acidic (0.1M HCl) and basic (0.1M NaOH) solutions at 25°C.
Degradation products are analyzed via LC-MS to identify instability hotspots (e.g., sulfonyl or oxadiazole moieties). Store the compound in amber vials at –20°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of the oxadiazole and sulfonyl groups in this compound?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G level*) can model reaction pathways for functional group transformations. For example:
- Oxadiazole ring opening : Study nucleophilic attack by water or amines using transition-state analysis.
- Sulfonyl group stability : Calculate bond dissociation energies (BDEs) for S–O and S–N bonds under oxidative stress.
Software like Gaussian or ORCA can simulate these interactions, with solvent effects modeled via the PCM (Polarizable Continuum Model) . Experimental validation via kinetic studies (e.g., Arrhenius plots) is critical to resolve computational-experimental discrepancies .
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential antimicrobial activity?
Design analogs with systematic modifications:
- Oxadiazole substitution : Replace the phenyl group with heterocycles (e.g., thiophene, pyridine) to assess π-π stacking effects.
- Sulfonyl group variation : Test pyrrolidinyl vs. piperidinyl or morpholinyl substituents for solubility and target binding.
Evaluate activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays . Correlate results with molecular docking against bacterial enoyl-ACP reductase or DNA gyrase .
Q. What experimental strategies address contradictions in reported solubility data for similar oxadiazole derivatives?
Contradictions often arise from solvent polarity and crystallinity differences. To resolve this:
- Use Hansen Solubility Parameters (HSPs) to rank solvents (e.g., DMSO > DMF > ethanol).
- Perform powder X-ray diffraction (PXRD) to identify polymorphic forms affecting solubility.
- Apply statistical Design of Experiments (DoE) to optimize dissolution conditions (e.g., pH, temperature, co-solvents) .
Q. How can the compound’s potential as a kinase inhibitor be evaluated mechanistically?
- Enzyme assays : Use ADP-Glo™ kinase assays to measure inhibition of target kinases (e.g., PI3Kα, EGFR).
- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, A549) via MTT assays .
- Binding mode analysis : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics .
Methodological Notes
- Spectral Data Interpretation : Compare experimental NMR shifts with predicted values from ChemDraw or ACD/Labs databases to confirm regiochemistry .
- Scale-Up Challenges : For reactor design, prioritize membrane separation technologies to isolate intermediates and minimize side reactions during large-scale synthesis .
- Toxicity Profiling : Use Ames tests for mutagenicity and HEK293 cell assays for cytotoxicity to establish preliminary safety thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
